3-cyanocyclopentyl methanesulfonate
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Overview
Description
3-cyanocyclopentyl methanesulfonate: is a chemical compound with the molecular formula C₇H₁₁NO₃S It is characterized by a cyclopentane ring substituted with a cyano group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanocyclopentyl methanesulfonate typically involves the reaction of 3-cyanocyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-cyanocyclopentanol+methanesulfonyl chloride→3-cyanocyclopentyl methanesulfonate+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-cyanocyclopentyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to form 3-cyanocyclopentanol and methanesulfonic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted cyclopentane derivatives.
Hydrolysis: 3-cyanocyclopentanol and methanesulfonic acid.
Reduction: 3-aminocyclopentyl methanesulfonate.
Scientific Research Applications
Chemistry: 3-cyanocyclopentyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and as a potential precursor for bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be employed in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-cyanocyclopentyl methanesulfonate primarily involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction to an amine or hydrolysis to a carboxylic acid derivative. These reactions enable the compound to interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
3-cyanocyclopentanol: The alcohol precursor to 3-cyanocyclopentyl methanesulfonate.
Cyclopentyl methanesulfonate: Lacks the cyano group, resulting in different reactivity and applications.
3-aminocyclopentyl methanesulfonate: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both a cyano group and a methanesulfonate ester This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
(3-cyanocyclopentyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-12(9,10)11-7-3-2-6(4-7)5-8/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHJOPZLVFKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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